Saterinone
Overview
Description
Saterinone is a dual-action drug that combines both alpha-1 blocking vasodilatory property and phosphodiesterase III (PDE III) inhibition-mediated inotropism . PDE III inhibitors are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .
Molecular Structure Analysis
Saterinone has a complex molecular structure with a molecular formula of C27H30N4O4 . It includes a pyridine ring, an amide group, and an ether linkage . The exact mass is 474.23 and the molecular weight is 474.560 .Scientific Research Applications
Pharmacological Properties
Saterinone has been identified as a potent antagonist at vascular alpha 1-adrenoceptors, exhibiting a dual mechanism of action. It exerts direct inotropic effects in the myocardium and alpha 1-receptor blockade in the guinea pig vasculature. Besides, it demonstrates positive inotropic effects, not mediated by beta-adrenergic or H2-histaminergic receptors, involving an elevation of myocardial cyclic adenosine monophosphate (cAMP) content. Saterinone also inhibits cAMP phosphodiesterase (PDE) activity in heart ventricles and is a potent inhibitor of human platelet aggregation (Armah, Hofferber, & Stenzel, 1988).
Cardiovascular Effects
In terms of cardiovascular effects, saterinone demonstrates a concentration-dependent positive inotropic effect in guinea pig papillary muscles, more potent than milrinone. It is found to selectively and potently inhibit PDE III activity, suggesting a cAMP-dependent mechanism for its cardiovascular actions (Brunkhorst, von der Leyen, Meyer, Schmidt-Schumacher, & Scholz, 1988). Additionally, intravenous saterinone in patients with chronic heart failure showed significant vasodilating effects without adversely affecting the autonomic nervous system (Szabó, van Veldhuisen, van Dijk, Lahiri, Mitrović, Stolzenburg, Brouwer, & Lie, 1997).
Hemodynamic and Autonomic Effects
Saterinone significantly decreases systemic vascular resistance, accompanied by a decrease in systemic blood pressure and an increase in heart rate in patients with moderate to severe chronic heart failure. It also reduces filling pressures and does not significantly influence plasma neurohormones (Szabó et al., 1997).
In Vivo Actions
In vivo, saterinone causes a direct inotropic effect without affecting heart rate and antagonizes the pressor effects of phenylephrine, demonstrating both inotropic and vasodilating effects (Armah, Hofferber, & Jacobitz, 1988).
Enantiomeric Properties
Regarding its enantiomeric properties, saterinone enantiomers display equipotent inotropic activity and inhibition of PDE III activity in the myocardium, with slight enantio-selectivity at alpha 1-adrenoceptors in receptor binding studies (Armah, Muster, Raap, Brückner, & Graziadei, 1989).
Pharmacokinetics and Hemodynamic Effects
Saterinone's pharmacokinetics and hemodynamic effects have been examined in patients with severe chronic heart failure, demonstrating significant increases in cardiac index and stroke volume index, and decreases in mean systemic blood pressure, pulmonary capillary wedge pressure, and vascular resistances (Kieback, Iven, Stolzenburg, Eichner, Ruckdeschel, & Baumann, 2003).
Safety And Hazards
properties
IUPAC Name |
5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEKLDFUYOZELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883106 | |
Record name | Saterinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saterinone | |
CAS RN |
102669-89-6 | |
Record name | Saterinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saterinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SATERINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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